molecular formula C15H17NO4S B14874695 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzofuran-2-carboxamide

Cat. No.: B14874695
M. Wt: 307.4 g/mol
InChI Key: PUDALUBTECXADO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzofuran core substituted with a carboxamide group and a dioxidotetrahydrothiophene moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Dioxidotetrahydrothiophene Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene moiety to a thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a dioxidotetrahydrothiophene moiety, but with a different core structure.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: A compound with a similar dioxidotetrahydrothiophene moiety but different functional groups and core structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H17NO4S/c1-9-3-4-13-12(7-9)10(2)14(20-13)15(17)16-11-5-6-21(18,19)8-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,16,17)

InChI Key

PUDALUBTECXADO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3CCS(=O)(=O)C3

solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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